Product packaging for 3-Ethyl[1,1'-biphenyl]-2-ol(Cat. No.:CAS No. 374936-02-4)

3-Ethyl[1,1'-biphenyl]-2-ol

Cat. No.: B13939286
CAS No.: 374936-02-4
M. Wt: 198.26 g/mol
InChI Key: ADHVILAGEGKWDE-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are a cornerstone of modern organic chemistry. chembk.com This structural motif is not merely a simple aromatic hydrocarbon but serves as a privileged scaffold in medicinal chemistry and materials science. nih.gov The biphenyl framework is prevalent in numerous natural products, pharmaceuticals, and advanced materials. Its significance stems from its rigid, yet conformationally flexible nature, which allows for the precise spatial arrangement of functional groups. This characteristic is crucial for interactions with biological targets, such as enzymes and receptors, and for creating materials with specific optical or electronic properties. nih.gov

The utility of the biphenyl structure is vast, appearing in FDA-approved drugs and compounds with a wide range of biological activities. epa.gov The biphenyl core is often modified with various substituents to fine-tune its electronic and steric properties, thereby optimizing its function for a specific application.

Historical Development and Evolution of Biphenyl Synthesis Strategies

The synthesis of biphenyl derivatives has a rich history, with early methods dating back to the 19th century. The Wurtz-Fittig reaction, an extension of the Wurtz reaction, was one of the earliest methods for forming carbon-carbon bonds between aryl halides. chembk.com Another classical method is the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides. chembk.com

The 20th and 21st centuries have seen a dramatic evolution in biphenyl synthesis, largely driven by the development of transition metal-catalyzed cross-coupling reactions. These methods offer greater efficiency, functional group tolerance, and control over the final product. Key among these are:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most widely used methods for biphenyl synthesis due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. chembk.com

Stille Coupling: Utilizes a palladium catalyst to couple an organohalide with an organotin compound. chembk.com

Hiyama Coupling: A palladium-catalyzed cross-coupling reaction between an organosilane and an organohalide. chembk.com

Kumada Coupling: This reaction employs a Grignard reagent and an organohalide with a nickel or palladium catalyst. chembk.com

These modern synthetic strategies have made a vast array of substituted biphenyls readily accessible for research and development. chembk.com

Significance of Ortho-Substituted Biphenylols as Key Intermediates and Motifs

Ortho-substituted biphenylols, a category that includes 3-Ethyl[1,1'-biphenyl]-2-ol, are of particular importance in chemical synthesis and medicinal chemistry. The presence of a hydroxyl group at the ortho position can influence the molecule's conformation and electronic properties. This substitution pattern is found in various biologically active compounds and serves as a crucial intermediate for the synthesis of more complex molecules.

The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition in biological systems. Furthermore, the ortho-substituent can induce atropisomerism, a type of axial chirality arising from hindered rotation around the biphenyl single bond. This stereochemical feature is highly sought after in the design of chiral ligands for asymmetric catalysis and as a determinant of biological activity in drug molecules.

Overview of Research Trajectories for Alkylated Biphenylols

Research into alkylated biphenylols is driven by the need to understand and modulate their physical, chemical, and biological properties. The nature and position of the alkyl group can significantly impact the molecule's lipophilicity, steric profile, and metabolic stability. For instance, the introduction of an alkyl group can enhance the binding affinity of a molecule to a hydrophobic pocket in a protein. nih.gov

Current research often focuses on the structure-activity relationships (SAR) of alkylated biphenylols. nih.gov By systematically varying the alkyl substituent and its position on the biphenyl scaffold, chemists can probe the structural requirements for a desired activity. This approach is fundamental in drug discovery and the development of new materials. While specific research on this compound is not prominent, studies on analogous compounds, such as those with tert-butyl or methyl groups, provide valuable insights into how alkyl substituents influence the properties of biphenylols.

Data on Related Biphenyl Compounds

Due to the scarcity of specific experimental data for this compound, the following tables provide information on the closely related compound 3-tert-Butyl[1,1'-biphenyl]-2-ol and the parent compound, [1,1'-biphenyl]-2-ol.

Table 1: Physicochemical Properties of Related Biphenylols

Property3-tert-Butyl[1,1'-biphenyl]-2-ol[1,1'-biphenyl]-2-ol
CAS Number 2416-98-0 nih.gov90-43-7
Molecular Formula C16H18O nih.govC12H10O ebi.ac.uk
Molecular Weight 226.31 g/mol nih.gov170.21 g/mol
Appearance -White solid ebi.ac.uk
IUPAC Name 2-tert-butyl-6-phenylphenol nih.gov[1,1'-biphenyl]-2-ol ebi.ac.uk

Table 2: Calculated Properties of Related Biphenyls

Property3-tert-Butyl[1,1'-biphenyl]-2-ol3-Ethylbiphenyl
Molecular Formula C16H18O nih.govC14H14 nih.gov
Molecular Weight 226.31 g/mol nih.gov182.26 g/mol nih.gov
XLogP3-AA 4.9 nih.gov4.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov0 nih.gov
Rotatable Bond Count 2 nih.gov2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B13939286 3-Ethyl[1,1'-biphenyl]-2-ol CAS No. 374936-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374936-02-4

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethyl-6-phenylphenol

InChI

InChI=1S/C14H14O/c1-2-11-9-6-10-13(14(11)15)12-7-4-3-5-8-12/h3-10,15H,2H2,1H3

InChI Key

ADHVILAGEGKWDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 1,1 Biphenyl 2 Ol and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl-2-ol Frameworks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-Ethyl[1,1'-biphenyl]-2-ol, the most logical and strategic disconnection is at the C-C single bond connecting the two phenyl rings (the biaryl axis). This approach simplifies the complex biphenyl (B1667301) structure into two separate phenyl-based synthons.

This primary disconnection leads to two potential precursor pairs:

Route A: A 2-hydroxyphenyl synthon (anion or equivalent) and a 3-ethylphenyl synthon (cation or equivalent).

Route B: A 3-ethylphenyl synthon (anion or equivalent) and a 2-hydroxyphenyl synthon (cation or equivalent).

In practice, these charged synthons are represented by stable chemical reagents. For instance, the anionic synthons can be organometallic reagents like organoboron, organozinc, or organotin compounds. The cationic synthons are typically represented by aryl halides (e.g., bromo- or iodo-derivatives) or triflates, which can readily undergo oxidative addition in transition metal-catalyzed reactions.

The presence of the hydroxyl group on one ring introduces further strategic considerations. It can act as a directing group in certain reactions, but it may also require protection (e.g., as a methoxy or silyl ether) to prevent interference with the coupling reaction, especially when using highly reactive organometallic reagents. Therefore, a functional group interconversion (FGI) step might be incorporated into the retrosynthetic plan.

Table 1: Retrosynthetic Disconnections for this compound
Disconnection StrategyPhenyl Ring 1 Precursor (Synthon)Phenyl Ring 2 Precursor (Synthon)Corresponding Reagents
Route A Phenol-basedEthylbenzene-based2-Halophenol (or protected derivative)
(Anionic equivalent)(Cationic equivalent)3-Ethylphenylboronic acid (Suzuki)
3-Ethylphenylzinc halide (Negishi)
3-Ethylphenyltin derivative (Stille)
Route B Ethylbenzene-basedPhenol-based1-Halo-3-ethylbenzene
(Anionic equivalent)(Cationic equivalent)2-Hydroxyphenylboronic acid (Suzuki)
2-(Tributylstannyl)phenol (Stille)

Classical and Established Synthetic Routes to Biphenyl-2-ols

The formation of the biaryl bond is central to the synthesis of this compound. Several classical and modern methods have been established for this purpose.

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl compounds. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgambeed.com The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. ambeed.com

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway 1: Coupling of a 2-halophenol derivative (e.g., 2-bromophenol or 2-iodophenol) with 3-ethylphenylboronic acid.

Pathway 2: Coupling of a 1-halo-3-ethylbenzene (e.g., 1-bromo-3-ethylbenzene) with 2-hydroxyphenylboronic acid (or its ester).

The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. nih.gov

Table 2: Key Parameters in Suzuki-Miyaura Coupling for Biphenyl-2-ol Synthesis
ParameterDescriptionCommon Examples
Palladium Catalyst The active species that facilitates the coupling.Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands. organic-synthesis.com
Ligands Stabilize the palladium center and influence reactivity.Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos).
Organoboron Reagent The source of one of the aryl rings.Arylboronic acids (ArB(OH)₂) or arylboronic esters (e.g., pinacol esters). nih.gov
Organohalide The source of the other aryl ring.Aryl iodides, bromides, chlorides, or triflates. Reactivity: I > Br > OTf >> Cl. illinois.edu
Base Activates the organoboron species for transmetalation.Na₂CO₃, K₂CO₃, K₃PO₄, CsF. organic-synthesis.com
Solvent Affects solubility and reaction rate.Toluene, Dioxane, DMF, often with water in a biphasic system. organic-synthesis.com

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. organicreactions.orgwikipedia.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper powder. wikipedia.org Modern variations, often referred to as Ullmann-type reactions, can be catalytic and occur under milder conditions, sometimes employing palladium or nickel catalysts. organicreactions.org

For an unsymmetrical product like this compound, a cross-Ullmann reaction would be required, typically by reacting an excess of one aryl halide with the other. For instance, reacting 2-iodophenol with an excess of 1-bromo-3-ethylbenzene in the presence of copper could yield the desired product, though control of selectivity can be challenging. The mechanism is thought to involve the formation of an organocopper intermediate. organicreactions.org While historically significant, the harsh conditions and potential for side reactions have led to the Ullmann reaction being largely superseded by palladium-catalyzed methods for many applications. organicreactions.org

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organohalide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for reactions to proceed under mild conditions. chem-station.com The reaction demonstrates broad scope and tolerates a variety of functional groups. scispace.com To synthesize this compound, one could couple 2-bromo(or iodo)phenol with (3-ethylphenyl)zinc chloride, or 1-bromo-3-ethylbenzene with a zinc phenolate derivative. The unprotected hydroxyl group is often tolerated under carefully selected conditions. scispace.com

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin (stannane) reagent with an organohalide or triflate. wikipedia.orglibretexts.org Stille couplings are valued for their tolerance of a wide array of functional groups, and the organotin reagents are generally stable to air and moisture. wikipedia.org A potential route to the target molecule would be the reaction between 2-(tributylstannyl)phenol and 1-bromo-3-ethylbenzene. A significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.orgdoubtnut.com

The catalytic cycles for both Negishi and Stille couplings are similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation (from zinc or tin to palladium), and reductive elimination steps. chem-station.comwikipedia.org

The Wurtz–Fittig reaction is a classic method for forming alkyl-substituted aromatic compounds by reacting an aryl halide, an alkyl halide, and sodium metal. wikipedia.orgaskfilo.com It combines the principles of the Wurtz reaction (coupling of two alkyl halides) and the Fittig reaction (coupling of two aryl halides). askfilo.com

A direct application to form the biaryl bond of this compound is not the primary use of this reaction. Instead, it is typically used for alkylation of an existing aromatic ring. wikipedia.org For example, one could envision reacting bromobenzene with ethyl bromide and sodium to produce ethylbenzene. askfilo.com However, the reaction can be adapted for biaryl synthesis. A Fittig variant, reacting two aryl halides (e.g., 2-bromophenol and 1-bromo-3-ethylbenzene) with sodium, could theoretically form the target molecule.

This method is generally plagued by several limitations, including the need for harsh conditions (metallic sodium) and a lack of selectivity, often leading to a mixture of products (homo-coupled and cross-coupled). wikipedia.org Consequently, the Wurtz-Fittig reaction has limited applicability for the synthesis of complex, unsymmetrical biaryls like this compound and is largely of historical interest for this type of transformation.

Bennett–Turner Reaction and Homocoupling Approaches

The construction of the core biphenyl structure is a foundational step in the synthesis of compounds like this compound. Homocoupling reactions, which involve the coupling of two identical aryl molecules, represent a direct approach to forming the biaryl C-C bond.

The Bennett–Turner reaction , reported in 1914, is a historical example of such a transformation. It involves the homocoupling of an organometallic reagent, such as phenylmagnesium bromide, in the presence of a transition metal salt like chromium(III) chloride (CrCl₃) nih.gov. Later variations of this reaction demonstrated that copper(II) chloride (CuCl₂) could also effectively promote the coupling nih.gov. These reactions typically proceed through an oxidative dimerization mechanism.

Modern homocoupling strategies have expanded to include a variety of catalysts and substrates, offering more efficient and milder reaction conditions. The Ullmann reaction , traditionally a copper-catalyzed coupling of two aryl halides, is a cornerstone of biaryl synthesis rsc.org. Recent advancements have introduced innovative catalytic systems using palladium, gold, or nickel, which can overcome the limitations of traditional copper catalysts and proceed under gentler conditions rsc.org.

Palladium-catalyzed homocoupling of aromatic boronic acids is another effective method. These reactions provide a more efficient route for creating symmetrical biaryl compounds compared to cross-coupling reactions when a symmetrical product is desired elsevierpure.com. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, can be optimized to improve yields for specific substrates elsevierpure.com.

These homocoupling methods are fundamental for creating the biphenyl scaffold, which can then be functionalized to produce specific derivatives.

Advanced and Stereoselective Synthetic Pathways for Substituted Biphenylols

Beyond the initial construction of the biphenyl core, advanced synthetic methods are employed to introduce functional groups with high precision and, where applicable, to control stereochemistry.

C-H Activation Methodologies for Direct Functionalization of Biphenylols

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the conversion of strong carbon-hydrogen bonds into new functional groups. This strategy enhances atom economy by avoiding the need for pre-functionalized starting materials umich.edu. For biphenylols, the hydroxyl group can act as an effective directing group, guiding the catalyst to specific C-H bonds.

A significant advancement in the synthesis of functionalized biphenyls is the direct hydroxylation of a C(sp²)–H bond. Research has demonstrated a novel method for synthesizing diversely substituted 2,2′-biphenols through a palladium(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols rsc.orgnih.gov. This reaction utilizes tert-butyl hydroperoxide (tBuOOH) as the oxidant. A key feature of this methodology is its ability to favor the formation of the biphenol product over the intramolecular C-O bond formation that typically leads to dibenzofurans under other palladium-catalyzed conditions rsc.orgresearchgate.net. The directing effect of the existing hydroxyl group guides the hydroxylation to the ortho position of the second aryl ring.

Table 1: Palladium-Catalyzed Hydroxylation of [1,1'-biphenyl]-2-ols

Substrate Catalyst Oxidant Product Yield Reference
[1,1'-Biphenyl]-2-ol Pd(OAc)₂ tBuOOH [1,1'-Biphenyl]-2,2'-diol 76% researchgate.net
4'-Methyl-[1,1'-biphenyl]-2-ol Pd(OAc)₂ tBuOOH 4'-Methyl-[1,1'-biphenyl]-2,2'-diol 72% rsc.org

This table is representative of the data found in the cited literature.

Further functionalization of the biphenylol scaffold can be achieved through C-H arylation. A palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1′-biphenyl]-2-ols with chloroarenes has been successfully developed nih.gov. This method is particularly valuable because it uses chloroarenes, which are generally more accessible and cost-effective than their bromo or iodo counterparts. The reaction demonstrates a broad substrate scope, allowing for the coupling of various substituted biphenylols with different chloroarenes, including those found in pharmaceutical compounds nih.gov. The resulting ortho-teraryl products can be further transformed into more complex polycyclic structures like triphenylenes nih.gov.

Enantioselective Synthesis of Chiral Biaryl Compounds

Many substituted biphenyls, particularly those with bulky groups at the ortho positions, exhibit axial chirality, a type of stereoisomerism known as atropisomerism. The enantioselective synthesis of these chiral biaryls is crucial as different enantiomers can have distinct biological activities.

The asymmetric Suzuki-Miyaura cross-coupling reaction is a premier method for achieving this. This reaction employs a palladium catalyst combined with a chiral phosphine ligand to control the stereochemical outcome. For instance, the use of ligands like KenPhos with a Pd(OAc)₂ catalyst has been shown to produce axially chiral biaryl amides in high yields (80–92%) and with excellent enantioselectivity (88–94% ee) nih.govacs.org. This methodology is robust, tolerating both electron-rich and electron-poor functional groups on the coupling partners nih.gov. Similarly, the Pd-StackPhos complex has been used to prepare a broad scope of chiral biaryls with high yields and enantioselectivities proquest.com. These methods provide direct access to enantioenriched chiral compounds, which are valuable in asymmetric synthesis and as biologically active molecules nih.govproquest.com.

Table 2: Examples of Ligands in Asymmetric Suzuki-Miyaura Coupling for Chiral Biaryl Synthesis

Ligand Catalyst Source Application Achieved Enantioselectivity (ee) Reference
KenPhos Pd(OAc)₂ Synthesis of axially chiral biaryl amides 88–94% nih.govacs.org
StackPhos Palladium Complex Synthesis of various chiral biaryls High proquest.com

This table summarizes findings from various studies on enantioselective biaryl synthesis.

Flow Chemistry and Continuous Synthesis Techniques for Biphenyl Derivatives

The transition from laboratory-scale batch synthesis to larger-scale industrial production often presents challenges related to safety, efficiency, and scalability. Continuous flow chemistry offers solutions to many of these issues. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides significant advantages over traditional batch methods, including superior heat and mass transfer, improved safety with hazardous reagents, and enhanced process control and automation mdpi.comnih.govnih.gov.

Purification and Isolation Techniques for Biphenylol Products

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and isomeric byproducts. The choice of purification strategy is dictated by the physical and chemical properties of the target biphenylol and the impurities present in the crude reaction mixture. Common methodologies employed include liquid-liquid extraction, column chromatography, and recrystallization.

Liquid-Liquid Extraction

Following a typical cross-coupling synthesis, an initial work-up involving liquid-liquid extraction is often performed. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phenolic products like this compound, the basicity of the aqueous phase can be adjusted to facilitate separation.

For instance, washing the organic layer with a dilute acidic solution can remove basic impurities, while a subsequent wash with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) can extract the acidic phenolic product into the aqueous phase, leaving non-acidic organic impurities behind. The phenolic compound can then be recovered by acidifying the aqueous extract and back-extracting with an organic solvent.

Column Chromatography

Column chromatography is a highly versatile and widely used technique for the purification of biphenylol products. This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like substituted biphenylols. Its slightly acidic nature is generally compatible with phenolic compounds. For separations requiring different selectivity, other stationary phases such as alumina or reverse-phase silica (e.g., C18) can be employed.

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically selected based on the polarity of the target compound and impurities, often guided by preliminary analysis using thin-layer chromatography (TLC). For biphenylols, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product.

A representative example is the purification of a hindered phenol (B47542) derivative, which was successfully achieved using silica gel column chromatography with a solvent system of ethyl acetate/petroleum ether.

Interactive Data Table: Common Solvent Systems for Column Chromatography of Biphenylols

Solvent System Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile system for a wide range of biphenylol polarities.
Petroleum Ether / Ethyl Acetate30:1 to 5:1Often used for less polar biphenylols and for fine-tuning separation.
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar biphenylols or when stronger elution is required.
Toluene / Ethyl Acetate / Formic Acid7:5:1Can be effective for separating phenolic acids and related compounds.

Recrystallization

Recrystallization is a powerful technique for purifying solid biphenylol products to a high degree of purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain in the solution (mother liquor). The purified crystals are then collected by filtration.

The selection of an appropriate solvent or solvent pair is critical for successful recrystallization.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1,1 Biphenyl 2 Ol

Electrophilic Aromatic Substitution Reactions on the Biphenylol Scaffold

The biphenylol framework of 3-Ethyl[1,1'-biphenyl]-2-ol presents multiple sites for electrophilic attack, with the regiochemical outcome being dictated by the combined directing effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the first ring, and the substituted phenyl group on the second.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. youtube.com The ethyl group is a weakly activating, ortho-, para-director through an inductive effect. In electrophilic aromatic substitution, the powerful activating and directing influence of the hydroxyl group dominates. youtube.com Therefore, incoming electrophiles will preferentially target the positions ortho and para to the hydroxyl group. In the case of this compound, the C4 (para) and C6 (ortho) positions are the most activated. Steric hindrance from the adjacent ethyl group and the second phenyl ring may influence the ratio of ortho to para substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of the π-electron system of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ic.ac.ukminia.edu.eg A base in the reaction mixture then removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edusavemyexams.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is predictive, based on established principles of electrophilic aromatic substitution.

Position Activating Group(s) Directing Influence Predicted Reactivity
C4 -OH (para) Strongly Favored High
C6 -OH (ortho) Strongly Favored Moderate (potential steric hindrance)
C5 -Ethyl (meta), -OH (meta) Disfavored Low
C' (unsubstituted ring) Phenyl group (ortho, para) Moderately Favored Moderate

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic reactions. While the hydroxyl group itself can act as a weak nucleophile, its reactivity is dramatically enhanced upon deprotonation by a base to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions. libretexts.orgscience-revision.co.uk

A primary example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether. Similarly, esterification can be achieved by reacting the phenol (B47542) or its phenoxide with acyl chlorides or acid anhydrides. For instance, the esterification of a similar compound, 2,3',4',5'-Tetrafluorobiphenyl-4-ol, is effectively carried out using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. These reactions proceed via a nucleophilic acyl substitution mechanism.

The general course of these reactions involves the attack of the nucleophilic oxygen atom of the phenol or phenoxide on an electrophilic carbon, such as the carbon of an alkyl halide or a carbonyl carbon. chemguide.co.uksavemyexams.com

Table 2: Representative Nucleophilic Reactions at the Phenolic Hydroxyl Group

Reaction Type Reagents Product Type General Mechanism
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) Aryl ether Sₙ2 attack by phenoxide on alkyl halide
Esterification Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) Aryl ester Nucleophilic acyl substitution
Esterification Carboxylic acid, Coupling agents (e.g., DCC, DMAP) Aryl ester Activated ester formation followed by nucleophilic attack

Oxidation and Reduction Pathways of Biphenylols

The this compound molecule can undergo both oxidation and reduction, targeting different parts of its structure.

Oxidation: The phenolic moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, biphenylols can be oxidized to form quinone-type derivatives. Strong oxidizing agents can lead to cleavage of the aromatic ring. In the context of metal-catalyzed reactions, controlled oxidation can lead to hydroxylated products or oxidative coupling. For example, the oxidation of chlorinated biphenyls can yield chlorinated biphenylols. The presence of the electron-donating hydroxyl and ethyl groups makes the substituted ring particularly sensitive to oxidation compared to the unsubstituted ring.

Reduction: The primary pathway for the reduction of biphenylols is the hydrogenation of the aromatic rings. This typically requires a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. This process, known as catalytic hydrogenation, can reduce one or both aromatic rings to their corresponding cyclohexyl or cyclohexenyl derivatives. The specific products depend on the catalyst, temperature, and pressure used. The reduction of nitro-substituted biphenylols to amino-biphenyl derivatives using hydrogen gas with a palladium catalyst is a common transformation. These reduction pathways convert electron-withdrawing groups into electron-donating ones, significantly altering the electronic properties of the molecule. msu.edu

Table 3: Common Oxidation and Reduction Reactions for Biphenylols

Transformation Reagent Class Typical Reagents Potential Product(s)
Oxidation Strong Oxidants Potassium permanganate, Hydrogen peroxide Quinone derivatives, Ring-opened products
Reduction Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalyst Hydrogenated biphenyl (B1667301) derivatives
Reduction of Functional Groups Metal/Acid Systems Fe/HCl, Sn/HCl Conversion of nitro to amino groups, etc.

Transition Metal-Catalyzed Transformations and Mechanistic Elucidation

Transition metal catalysis provides powerful tools for the functionalization of biphenylols like this compound. Palladium-catalyzed reactions are particularly prominent in this area. eie.gr A notable transformation for [1,1'-biphenyl]-2-ols is hydroxyl-directed C-H bond activation. researchgate.net

Research has shown that Pd(OAc)₂ can catalyze the direct hydroxylation of [1,1'-biphenyl]-2-ols at the C2' position to yield 2,2'-biphenols. researchgate.net This reaction uses an oxidant like tert-butyl hydroperoxide (TBHP) and proceeds via a mechanism distinct from intramolecular cyclization. The proposed mechanism involves the coordination of the palladium catalyst to the phenolic hydroxyl group, which then directs the C-H activation at the ortho position of the adjacent ring.

In the absence of such an external oxidant, a different pathway is favored: an intramolecular C-H activation and subsequent C-O bond formation to afford dibenzofurans. researchgate.net This dual reactivity highlights the critical role of reaction conditions in directing the outcome of transition metal-catalyzed transformations.

Furthermore, the biphenyl scaffold is amenable to classic cross-coupling reactions. For instance, if the molecule were functionalized with a halide, it could participate in Suzuki-Miyaura, Stille, or Heck coupling reactions to build more complex molecular architectures. rsc.org The general mechanism for these coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. rsc.orgmsu.edu

Table 4: Pd-Catalyzed Reactions of [1,1'-biphenyl]-2-ol Derivatives

Reaction Type Catalyst/Reagents Product Mechanistic Feature Reference
C-H Hydroxylation Pd(OAc)₂, TBHP (oxidant) 2,2'-Biphenol derivative Hydroxyl-directed C-H activation researchgate.net
Intramolecular Cyclization Pd(OAc)₂ (no external oxidant) Dibenzofuran (B1670420) derivative Intramolecular C-O bond formation researchgate.net
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Base Aryl-substituted biphenyl Oxidative addition, transmetalation, reductive elimination rsc.org

Rearrangement Reactions and Intramolecular Cyclizations

The structure of this compound is a precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. As mentioned previously, one of the most significant reactions in this class is the palladium-catalyzed intramolecular C-H activation/C-O bond formation. researchgate.net

This reaction transforms [1,1'-biphenyl]-2-ols into dibenzofurans. The process is believed to be initiated by the coordination of the palladium(II) catalyst to the phenol, followed by an ortho-C-H bond activation on the adjacent phenyl ring, forming a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the C-O bond and regenerates the active catalyst, yielding the tricyclic dibenzofuran core.

Other types of cyclizations can also be envisaged. For example, the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can be promoted by KOt-Bu/DMF to synthesize phenanthrene (B1679779) derivatives, proceeding through a proposed free radical pathway. rsc.org While the starting material differs, this demonstrates the propensity of the biphenyl scaffold to undergo ring-closing reactions to form larger polycyclic aromatic systems. Oxidative cyclization using hypervalent iodine reagents has also been shown to be effective for cyclizing phenols with pendant nucleophilic groups. rsc.org


Applications in Advanced Chemical Systems and Materials Science

Ligands in Catalysis and Asymmetric Synthesis

The development of efficient and selective catalysts is a central theme in modern chemistry. Biphenyl-based structures are prominent as "privileged" ligand scaffolds, meaning they are effective in a wide range of catalytic transformations. sigmaaldrich.com The inherent axial chirality that can be established in substituted biphenyls makes them particularly crucial for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. nih.gov

The design of effective chiral ligands is foundational to asymmetric catalysis. The biphenyl (B1667301) core, as seen in well-known ligands like BINOL, provides a rigid and sterically defined backbone that can create a precise chiral environment around a metal center. nih.govchemrxiv.org The development of new biphenyl-based ligands often involves a strategy of tuning their properties by altering the substituent groups at various positions on the two phenyl rings. nih.govchemrxiv.org

The general approach to designing these ligands is summarized below:

Varying 2,2'-substituents: Determines the type of ligand and catalyst (e.g., diol, phosphine). nih.govchemrxiv.org

Varying 3,3' and 5,5'-substituents: Adjusts the steric bulk and electronic properties (electron-donating or -withdrawing nature) of the ligand. nih.govchemrxiv.org

Varying 6,6'-substituents: Influences the dihedral angle, which is a critical parameter for defining the chiral pocket of the catalyst. nih.gov

Ligands derived from biphenyl structures are employed in both homogeneous and heterogeneous catalysis. uclouvain.be

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in a solvent. uclouvain.be Biphenyl-phosphine ligands, for example, are effective in a variety of homogeneous reactions, including hydroformylation and asymmetric hydrogenation. rsc.org A soluble complex formed between a transition metal and a chiral ligand derived from 3-Ethyl[1,1'-biphenyl]-2-ol would be an example of a homogeneous catalyst. These systems often exhibit high activity and selectivity due to their well-defined molecular structure. mdpi.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. uclouvain.besapub.org A primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. mdpi.comsapub.org A common strategy, known as surface organometallic chemistry (SOMC), involves grafting a well-defined molecular precursor—such as a metal complex bearing a this compound-based ligand—onto a solid support like silica (B1680970) (SiO₂). acs.org The surface of the support is treated as a ligand itself, anchoring the active catalytic site. acs.org This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. acs.org

Catalysis TypeDescriptionExample Application with Biphenyl LigandAdvantagesDisadvantages
HomogeneousCatalyst and reactants are in the same phase (e.g., solution). uclouvain.beA soluble Pd-complex with a diphosphine ligand in an asymmetric allylic substitution. acs.orgHigh activity and selectivity, mild reaction conditions, well-defined active sites. mdpi.comDifficult to separate catalyst from product. mdpi.com
HeterogeneousCatalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). uclouvain.beA Ni-based biphenyl complex supported on a molecular sieve for ethylene (B1197577) oligomerization. mdpi.comEasy separation and recycling, good thermal stability. mdpi.comsapub.orgLower activity, potential for mass transfer limitations. acs.org

The primary role of chiral ligands derived from precursors like this compound is to induce asymmetry in a chemical reaction, leading to the preferential formation of one enantiomer of the product. This process is known as asymmetric induction. ntu.edu.sg The ligand creates a chiral environment around the metal center, and non-covalent interactions between the catalyst and the substrate in the transition state favor one reaction pathway over the other. harvard.edu

Even slight modifications to the ligand's structure, such as changing the size or electronic nature of a substituent, can cause dramatic variations in the enantioselectivity of the resulting products. chemrxiv.orgchemrxiv.org This sensitivity underscores the importance of having access to a diverse library of ligands with finely-tuned properties.

Biphenyl-based ligands have proven effective in a range of enantioselective transformations, including:

Asymmetric additions: The addition of organozinc reagents or alkynes to aldehydes to produce chiral alcohols. nih.govchemrxiv.org

Asymmetric cycloadditions: Palladium-catalyzed reactions to form chiral cyclic compounds. nih.govchemrxiv.org

Asymmetric hydrogenation: The reduction of prochiral imines or ketones to form chiral amines or alcohols. acs.org

Asymmetric allylic substitution: The substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter. acs.org

For instance, in the kinetic resolution of racemic biaryldiols, a copper catalyst system with a chiral ligand can selectively silylate one enantiomer, allowing for the separation of the two. acs.org The selectivity factor in these reactions is highly dependent on the steric and electronic properties of both the ligand and the substrate. acs.org

Precursors for Polymer and Material Synthesis

Beyond catalysis, the this compound structure is a promising candidate for the synthesis of advanced polymers and functional materials. The rigid biphenyl unit can impart desirable thermal stability and mechanical properties, while the functional groups allow for its incorporation into larger molecular architectures. mdpi.com

A polymer is a large molecule composed of repeating structural units known as monomers. iitk.ac.in The process of linking these monomers together is called polymerization. iitk.ac.in this compound can be considered a functional monomer. The hydroxyl group provides a reactive site for condensation polymerization, where the reaction with another bifunctional monomer (e.g., a dicarboxylic acid) would lead to the formation of a polyester, eliminating a small molecule like water in the process. iitk.ac.in

Alternatively, the biphenyl structure itself can be part of a polymerizable group. For example, studies on 3-phenylbenzofulvene derivatives have shown that these monomers can undergo spontaneous polymerization. mdpi.com The substituents on the phenyl ring were found to influence the polymerization behavior, suggesting that the ethyl group in this compound could be used to modulate the properties of the resulting polymer, such as its solubility and molecular weight. mdpi.com The incorporation of such rigid monomer units into a polymer backbone can lead to materials with high thermal resistance and specific mechanical characteristics. uni-bayreuth.de

Polymerization TypeRole of this compoundResulting Polymer TypePotential Properties
Condensation PolymerizationActs as a bifunctional monomer via its hydroxyl group and a reactive site on the aromatic ring. iitk.ac.inPolyesters, PolyethersHigh thermal stability, chemical resistance.
Addition PolymerizationCould be modified into a vinyl- or acrylate-containing monomer for radical polymerization. acs.orgPolyacrylates, PolystyrenesTailored refractive index, specific mechanical properties.
Ring-Opening PolymerizationCould be a component of a larger, strained cyclic monomer.VariousControlled molecular weight and architecture.

The controlled organization of chromophores—molecules that absorb and emit light—is a key strategy for creating functional materials with unique optical and electronic properties. ru.nl The biphenyl scaffold is a component of many such systems. Polymers and materials containing conjugated π-systems, where alternating single and double bonds allow for the delocalization of electrons, are of particular interest for applications in organic electronics. mdpi.com

Incorporating this compound into polymeric or crystalline structures can influence their photophysical properties. ru.nl The biphenyl unit can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the material's absorption and emission wavelengths. acs.org By designing polymers or self-assembled arrays where these biphenyl units are arranged in a specific, ordered manner, it is possible to create materials with properties tailored for specific applications. ru.nl

Potential applications for such materials include:

Organic Light-Emitting Diodes (OLEDs): The biphenyl unit could be part of the emissive layer or host material in an OLED device. mdpi.com

Organic Solar Cells: The structure could be used in the active layer of a bulk heterojunction (BHJ) solar cell to facilitate charge separation and transport. acs.org

Sensors: Changes in the fluorescence of a biphenyl-containing material upon binding to an analyte could form the basis of a chemical sensor. mdpi.com

Organic Lasers: Crystalline materials based on densely packed luminophores can exhibit high optical gain, a prerequisite for lasing. acs.org The biphenyl structure can serve as the core of such a luminophore. acs.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution and in the solid state.

High-resolution NMR provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the 3-Ethyl[1,1'-biphenyl]-2-ol molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring protons. The proton of the hydroxyl (-OH) group typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. libretexts.org The aromatic protons on the two phenyl rings will resonate in the downfield region, typically between 6.8 and 7.5 ppm. The ethyl group protons will exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with adjacent protons. libretexts.org For the closely related analog, 4'-Ethyl-[1,1'-biphenyl]-2-ol, the ethyl group signals appear as a triplet at 1.28 ppm (CH₃) and a quartet at 2.70 ppm (CH₂). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 14 distinct signals are expected, corresponding to the 12 aromatic carbons and the two carbons of the ethyl group. The carbon bearing the hydroxyl group (C-2) is shifted significantly downfield. In the analog 4'-Ethyl-[1,1'-biphenyl]-2-ol, the ethyl group carbons appear at 15.6 ppm (CH₃) and 28.5 ppm (CH₂). rsc.org

2D-NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-OH~4.5-5.5 (broad s)-Shift is variable and depends on solvent/concentration. libretexts.org
Aromatic-H~6.8-7.5 (m)~115-155Complex multiplet region for 8 protons.
-CH₂-~2.7 (q)~29Quartet due to coupling with -CH₃ protons. Based on analog 4'-Ethyl-[1,1'-biphenyl]-2-ol. rsc.org
-CH₃~1.3 (t)~15Triplet due to coupling with -CH₂ protons. Based on analog 4'-Ethyl-[1,1'-biphenyl]-2-ol. rsc.org

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) can analyze the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying conformational polymorphism, where a compound can exist in different crystal structures with distinct molecular conformations. researchgate.net For this compound, ssNMR could determine the dihedral angle between the two phenyl rings in the solid state, which is a key conformational feature. Although no specific ssNMR studies on this compound are reported, the methodology is well-suited for such analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₄H₁₄O, the exact neutral mass can be calculated. In practice, HRMS is often performed using soft ionization techniques like Electrospray Ionization (ESI), which typically yields protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₄O
Calculated Monoisotopic Mass198.1045 u
Expected [M+H]⁺ Ion (ESI)199.1117 u
Expected [M+Na]⁺ Ion (ESI)221.0937 u

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. For this compound, a primary fragmentation pathway would likely involve the loss of the ethyl group (a loss of 29 u) or cleavage of the bond between the two phenyl rings. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a phenol (B47542). savemyexams.com Other key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region. savemyexams.com The region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. savemyexams.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H Stretch (Phenol)3200-3600 (Strong, Broad)WeakCharacteristic of hydrogen-bonded hydroxyl group. savemyexams.com
Aromatic C-H Stretch3000-3100 (Medium)Strong-
Aliphatic C-H Stretch2850-2970 (Medium)StrongFrom the ethyl group.
Aromatic C=C Stretch1450-1600 (Multiple Bands)StrongSkeletal vibrations of the phenyl rings. mdpi.com
C-O Stretch (Phenol)1200-1260 (Strong)Medium-

X-Ray Crystallography for Solid-State Structure Determination and Torsion Angle Analysis

For biphenyl (B1667301) derivatives, a key structural parameter is the torsion angle (or dihedral angle) between the two phenyl rings. This angle is influenced by the steric hindrance of substituents on the rings. westmont.edu In the solid state, the conformation of biphenyl molecules can be affected by crystal packing forces, which may favor a more planar arrangement. westmont.edu Theoretical studies on biphenyl have predicted dihedral angles ranging from 35.5° to 41.1°. westmont.edu The crystal structure of biphenyl itself has been shown to be planar in some crystallographic analyses, a conformation attributed to intermolecular forces within the crystal lattice. westmont.edu The specific torsion angle in this compound would be determined by a detailed analysis of its single-crystal X-ray diffraction data. This analysis provides unambiguous proof of the solid-state conformation and the intermolecular interactions that stabilize the crystal packing. researchgate.netacs.org

Table 1: Representative Crystallographic Data for Biphenyl Derivatives

ParameterValueReference
Crystal SystemMonoclinic westmont.edu
Space GroupP2₁/c ugr.es
Molecules per Unit Cell (Z)2 westmont.edu
Dihedral Angle (Unsubstituted Biphenyl)~0° (planar in solid state) westmont.edu
Dihedral Angle (Gas Phase Biphenyl)~45° westmont.edu

Note: This table provides generalized data for the parent biphenyl and related structures. Specific values for this compound would require dedicated experimental analysis.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of biphenyl derivatives. sielc.comwho.int The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Method parameters such as the column type, mobile phase composition (e.g., a mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid), flow rate, and detector wavelength are optimized to achieve baseline separation of the target compound from any impurities. sielc.comrsc.org For instance, a method for a similar compound, 3-(1,1-Dimethylethyl)[1,1'-biphenyl]-2-ol, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Illustrative HPLC Method Parameters

ParameterConditionReference
ColumnC18 Reversed-Phase sielc.comrsc.org
Mobile PhaseAcetonitrile/Water/Acid sielc.com
DetectorUV-Vis who.int
Wavelength220-254 nm amazonaws.comrsc.org

Note: These are typical starting conditions and would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. imrpress.comjournalirjpac.com It is well-suited for the analysis of volatile and thermally stable compounds. For polar molecules like phenols, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.netthermofisher.com This allows for the identification of this compound and any volatile impurities by comparing their retention times and mass spectra to known standards or spectral libraries. imrpress.com

Table 3: Typical GC-MS System Configuration

ComponentSpecificationReference
Gas ChromatographEquipped with a capillary column (e.g., fused silica) nih.gov
Carrier GasHelium or Hydrogen nih.gov
Injection ModeSplit/Splitless nih.gov
Mass SpectrometerQuadrupole or Triple Quadrupole thermofisher.com
Ionization SourceElectron Ionization (EI) who.int

Chiral Chromatography for Enantiomeric Excess Determination

Due to the axial chirality of many substituted biphenyls, it is crucial to determine the enantiomeric excess (ee) of a sample. Chiral chromatography, particularly chiral HPLC, is the most common method for separating enantiomers. amazonaws.comrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. gcms.cz

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. libretexts.org The choice of the chiral column (e.g., polysaccharide-based columns like ChiralPak) and the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) are critical for achieving successful separation. amazonaws.comrsc.org

Table 4: Example of Chiral HPLC for Enantiomeric Excess Determination of a Biphenyl Derivative

ParameterConditionReference
Chiral Stationary PhaseChiralPak IC amazonaws.com
Mobile PhaseHexanes/i-PrOH (90:10) amazonaws.com
Flow Rate1.0 mL/min amazonaws.com
Detection Wavelength220 nm amazonaws.com
Retention Time (Major Enantiomer)Varies amazonaws.com
Retention Time (Minor Enantiomer)Varies amazonaws.com

Note: The specific retention times would be determined experimentally for the enantiomers of this compound.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Biphenylol Synthesis

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to minimize environmental impact. purkh.com Traditional methods for synthesizing biphenyl (B1667301) derivatives often rely on harsh reagents and generate significant waste. jocpr.comrasayanjournal.co.in Green chemistry offers a portfolio of sustainable alternatives applicable to the synthesis of 3-Ethyl[1,1'-biphenyl]-2-ol, focusing on renewable feedstocks, energy efficiency, and waste reduction. purkh.comresearchgate.net

Key green strategies include:

Catalytic Processes: The use of selective catalysts, including transition metals on solid supports, can replace stoichiometric reagents, leading to higher atom economy, reduced by-products, and easier catalyst recycling. purkh.comjocpr.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a core principle of green chemistry. jocpr.com Supercritical CO2, for instance, is a non-toxic and easily removable solvent suitable for various pharmaceutical reactions. jocpr.com

Energy-Efficient Techniques: Microwave-assisted and ultrasonic-assisted synthesis can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Mechanochemistry: Solventless approaches, such as ball milling, offer a clean and efficient way to conduct reactions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of biphenyl derivatives, sometimes eliminating the need for purification steps like column chromatography. acs.orgacs.org For example, the alkylation of 2-phenylphenol (B1666276) with epichlorohydrin (B41342) under milling conditions afforded the product in high yield and purity, avoiding the larger amounts of side products seen in solution-based reactions. acs.orgacs.org

Synthetic Aspect Traditional Approach Green Chemistry Alternative Anticipated Benefits
Coupling Reaction Ullmann or Wurtz-Fittig reactions requiring stoichiometric copper or sodium.Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) with low catalyst loading. rsc.orgHigher yields, greater functional group tolerance, reduced metal waste.
Solvents Dichloromethane, Dimethylformamide (DMF). acs.orgWater, Supercritical CO2, Bio-solvents, or solvent-free conditions (mechanochemistry). jocpr.comrasayanjournal.co.inReduced toxicity, lower environmental impact, simplified product recovery.
Energy Input Conventional heating for extended periods (e.g., 48 hours). acs.orgMicrowave or ultrasound irradiation. rasayanjournal.co.inDrastically reduced reaction times (minutes vs. hours), lower energy use.
Reagents Use of strong, hazardous bases and excess reagents. acs.orgUse of milder bases (e.g., K2CO3) and catalytic systems. acs.orgacs.orgImproved safety, less waste generation.
Purification Column chromatography often required. acs.orgDesign of reactions that yield pure products directly or require simple extraction. acs.orgReduced solvent use and waste from silica (B1680970) gel.

This table provides a comparative overview of traditional and green synthesis methods potentially applicable to biphenylols.

Novel Catalytic Applications and Advanced Ligand Design

The rigid structure of the biphenyl core makes it an excellent scaffold for designing ligands used in catalysis. Biphenyl-containing ligands are pivotal in various palladium-catalyzed cross-coupling reactions, such as aryl aminations. nih.gov The development of this compound-based ligands could lead to catalysts with enhanced activity, selectivity, and stability.

Emerging research in this area is heavily influenced by computational methods:

AI and Machine Learning: Artificial intelligence is transforming ligand design by analyzing vast datasets to predict the properties of novel chemical structures. desertsci.com AI models can screen virtual libraries of biphenylol derivatives to identify candidates with optimal electronic and steric properties for a specific catalytic transformation. desertsci.com

De Novo Drug Design Programs: Software like LigBuilder V3 can design ligands for multiple targets, which could be adapted to create highly selective catalysts. frontiersin.org This involves growing a ligand fragment by fragment within the constraints of a target's active site. frontiersin.org

Molecular Docking and Dynamics: These computational tools predict the binding modes and affinities of ligands with metal centers, guiding the rational design of more effective catalysts before their synthesis and testing. journaljpri.com

Research Avenue Description Potential Impact on this compound
Asymmetric Catalysis The chiral environment created by ligands derived from biphenylols can be used to control the stereochemistry of a reaction, producing a specific enantiomer of a chiral product.Development of novel chiral ligands for synthesizing enantiomerically pure pharmaceuticals and fine chemicals.
Multi-Target Ligand Design Using computational tools to design a single ligand that can interact with multiple binding sites or targets. frontiersin.orgCreation of highly selective catalysts or dual-functional molecules for complex, one-pot reactions.
AI-Driven Optimization Employing machine learning algorithms to rapidly screen virtual derivatives and suggest modifications to the biphenylol structure to enhance catalytic performance. desertsci.comAcceleration of the catalyst development cycle, reducing the need for extensive experimental screening.
Mechanistic Studies Utilizing advanced spectroscopic and computational methods to understand how the ligand's structure influences the catalytic cycle at a molecular level.Rational design of next-generation catalysts with superior performance based on a deep understanding of structure-activity relationships.

This table outlines potential research directions for designing advanced catalysts based on the this compound scaffold.

Integration into Next-Generation Functional Materials and Optoelectronics

Biphenyl derivatives are integral components in a variety of advanced materials due to their thermal stability, rigidity, and unique electronic properties. They are frequently used in the production of polymers, pigments, and materials for electronic devices. ventec-group.comoki.com The specific substitution pattern of this compound could be leveraged to fine-tune the properties of such materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The biphenyl unit is a common building block in host materials and hole-transport layers in OLEDs. Its rigid structure helps to form stable amorphous films, which is crucial for device longevity. The ethyl and hydroxyl groups on this compound could be used to modulate solubility, film-forming properties, and electronic energy levels.

Sensors: The hydroxyl group can act as a binding site for detecting specific analytes. Integration of this compound into a polymer matrix or onto a surface could lead to novel chemical sensors where binding events trigger a measurable optical or electronic signal.

Functional Polymers: As a monomer or additive, this compound could be incorporated into polymers to enhance properties such as thermal resistance, flame retardancy, or optical clarity. ventec-group.com

Material Class Potential Application Role of this compound
Organic Semiconductors Active layers in OLEDs, Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).The biphenyl core provides a rigid, conjugated system for charge transport. The ethyl and hydroxyl groups can be used to tune solubility and energy levels. acs.org
Advanced Polymers High-performance plastics, polymer stabilizers, and liquid crystal polymers. ventec-group.comActs as a monomer or an additive to impart thermal stability, rigidity, and specific optical properties.
Chemical Sensors Detection of metal ions or small organic molecules.The hydroxyl group can serve as a recognition site, with the biphenyl unit acting as a signal transducer.
Pigments and Dyes Specialty colorants for inks, plastics, and textiles. oki.comServes as a core chromophore that can be further functionalized to achieve desired colors and properties like lightfastness.

This table summarizes the potential applications of this compound in the development of advanced functional materials.

Development of Novel Analytical Techniques for Complex Mixtures

Accurate detection and quantification of chemical compounds in complex matrices like environmental samples or biological fluids is a significant analytical challenge. ebi.ac.uk While methods exist for the parent compound, biphenyl-2-ol, future research will focus on developing more sensitive and selective techniques tailored for its derivatives. ebi.ac.ukeuropa.eu

The trend in chemical analysis is moving towards high-resolution mass spectrometry (HRMS) techniques, which allow for the detection of unknown chemicals without prior selection. norden.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing non-volatile compounds. For related biphenylols, LC-MS using atmospheric pressure photoionization (APPI) has been used to achieve detection limits in the range of 0.01 to 0.05 µg/g in fruit samples. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and semi-volatile compounds. For the analysis of bitertanol (B1667530), a related biphenyl ether, methods involving gel permeation chromatography cleanup followed by GC analysis have been established. inchem.org

Stable Isotope Labeling: The synthesis of deuterated standards of this compound would enable highly accurate quantification in complex mixtures using isotope dilution mass spectrometry. Recent advances in catalysis allow for the selective deuteration of aromatic rings using heavy water (D₂O) and specialized iron catalysts. nih.gov

Analytical Technique Principle Applicability to this compound Reported Performance for Related Compounds
LC-MS with APPI Separates compounds by liquid chromatography and detects them by mass spectrometry using photoionization.Ideal for analyzing the compound in food or environmental water samples. ebi.ac.ukDetection Limit: 0.01-0.05 µg/g for biphenylols in citrus. ebi.ac.uk
GC-MS Separates volatile compounds by gas chromatography before mass analysis.Suitable for analysis in soil or air, potentially after a derivatization step to increase volatility. inchem.orgRecoveries of 74-112% for bitertanol from plant matrices. inchem.org
High-Resolution MS (e.g., QTOF, Orbitrap) Provides highly accurate mass measurements, allowing for the identification of unknown compounds based on their elemental formula. norden.orgEnables non-target screening to identify the compound and its metabolites in complex environmental or biological samples.Used to identify a wide range of contaminants in biota samples. norden.org
Solid-Phase Extraction (SPE) A sample preparation technique used to concentrate and purify analytes from a solution.Used as a cleanup step before LC-MS or GC-MS to remove interfering substances and improve sensitivity. ebi.ac.ukRecoveries of 72.1% to 103.5% for biphenylols from fruits. ebi.ac.uk

This table details advanced analytical techniques that could be developed or optimized for the detection of this compound.

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